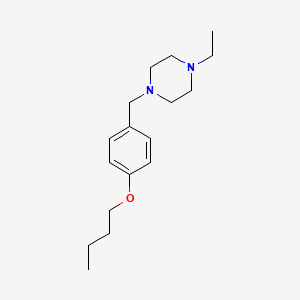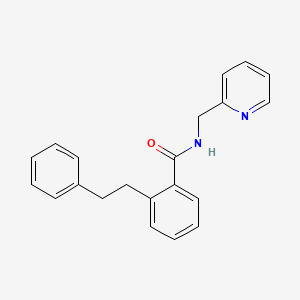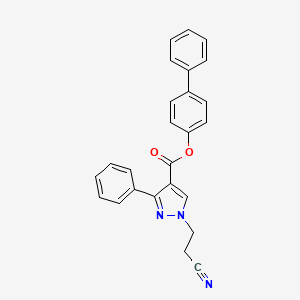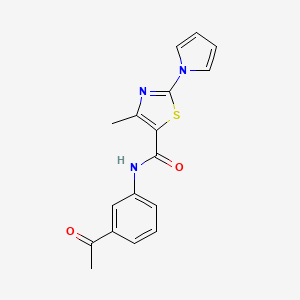![molecular formula C18H10BrCl2N3S B4919140 (E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4919140.png)
(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazole derivative with 4-bromoaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium azide, thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for its potential to inhibit specific biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Thiazole derivatives have been studied for their ability to modulate various biological pathways, making them candidates for drug development.
Industry
Industrially, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chloroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
- (E)-3-(4-fluoroanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Uniqueness
(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to the presence of the bromoanilino group, which can impart different chemical and biological properties compared to its chloro or fluoro analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
Properties
IUPAC Name |
(E)-3-(4-bromoanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrCl2N3S/c19-12-1-4-14(5-2-12)23-9-11(8-22)18-24-17(10-25-18)15-6-3-13(20)7-16(15)21/h1-7,9-10,23H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMMKEGTLKHBCO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrCl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[3-(2-furoyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4919062.png)
![N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B4919070.png)
![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4919075.png)
![(5E)-3-[(Phenylamino)methyl]-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4919091.png)

![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutan-2-amine](/img/structure/B4919102.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4919120.png)

![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![5-{3-[1-(2-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B4919162.png)
![1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]propan-2-amine](/img/structure/B4919169.png)
